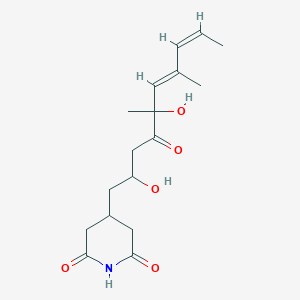

5-Hydroxy-9-methylstreptimidone

Description

Properties

Molecular Formula |

C17H25NO5 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

4-[(6E,8Z)-2,5-dihydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H25NO5/c1-4-5-11(2)10-17(3,23)14(20)9-13(19)6-12-7-15(21)18-16(22)8-12/h4-5,10,12-13,19,23H,6-9H2,1-3H3,(H,18,21,22)/b5-4-,11-10+ |

InChI Key |

OTCGXJRNGOQUDA-JWPKELMXSA-N |

Isomeric SMILES |

C/C=C\C(=C\C(C)(C(=O)CC(CC1CC(=O)NC(=O)C1)O)O)\C |

Canonical SMILES |

CC=CC(=CC(C)(C(=O)CC(CC1CC(=O)NC(=O)C1)O)O)C |

Synonyms |

5-hydroxy-9-methylstreptimidone 5-OH-9-Me-streptimidone |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of 5-Hydroxy-9-methylstreptimidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-9-methylstreptimidone is a glutarimide antibiotic, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental protocols and data analysis techniques relevant to its production and characterization. While the full experimental details of its initial discovery are not publicly available, this document compiles and presents established methodologies for the fermentation, extraction, purification, and structural elucidation of the closely related and well-documented glutarimide antibiotic, 9-methylstreptimidone, providing a robust framework for researchers in the field.

Introduction

The glutarimide antibiotics are a significant family of polyketide natural products, primarily isolated from actinomycete bacteria of the genus Streptomyces. These compounds are characterized by a glutarimide ring attached to a complex polyketide side chain. 9-Methylstreptimidone, a prominent member of this family, has demonstrated a range of biological activities, including antifungal, antiviral, and antitumor properties. Its biosynthesis in Streptomyces himastatinicus has been a subject of significant research, revealing a complex interplay of polyketide synthase (PKS) and tailoring enzymes.

The discovery of hydroxylated derivatives of natural products is of great interest in drug discovery, as hydroxylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents one such derivative. While the primary report of its discovery from a Streptomyces sp. (MIL Y-9065403) by Chatterjee et al. in 1992 is noted in the scientific literature, the detailed experimental account is not widely accessible. Therefore, this guide provides a composite of established and validated protocols for the production and isolation of analogous glutarimide antibiotics to empower researchers to investigate this and similar compounds.

Fermentation for Glutarimide Antibiotic Production

The production of this compound is achieved through the fermentation of the producing Streptomyces strain. The following protocol is a representative procedure based on methods for producing 9-methylstreptimidone and other glutarimide antibiotics.

Culture Media and Conditions

Successful fermentation relies on the optimization of media components and culture parameters to maximize the yield of the desired secondary metabolite.

Table 1: Representative Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | - |

| Soluble Starch | - | 20 |

| Yeast Extract | 5 | 5 |

| Malt Extract | 3 | - |

| Peptone | 5 | 5 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| FeSO₄·7H₂O | 0.01 | 0.01 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 | 7.0 |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture is initiated by inoculating a loopful of spores or mycelial fragments from a mature agar plate of Streptomyces sp. MIL Y-9065403 into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: The seed culture (5% v/v) is used to inoculate a 2 L production flask containing 500 mL of production medium.

-

Incubation: The production culture is incubated at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitoring: The fermentation is monitored periodically for pH, glucose consumption, and the production of this compound using analytical techniques such as HPLC.

Isolation and Purification

Following fermentation, the target compound must be extracted from the culture broth and purified from other metabolites.

Experimental Protocol: Extraction and Purification

-

Harvesting: The fermentation broth is harvested by centrifugation (5000 x g, 20 min) to separate the mycelial cake from the supernatant.

-

Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted three times with ethyl acetate. The organic extracts are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 90:10). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.

-

Preparative HPLC: Fractions containing the desired compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (C18 column) using a water-acetonitrile gradient to yield pure this compound.

Structural Elucidation and Data

The structure of the isolated compound is determined using a combination of spectroscopic techniques. The following tables present the expected data for this compound based on the known data for 9-methylstreptimidone and general principles of spectroscopy.

Table 2: Physicochemical Properties (Illustrative)

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₅ |

| Molecular Weight | 323.38 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Optical Rotation | Not available |

Table 3: Spectroscopic Data (Illustrative)

| Technique | Key Features |

| UV (in MeOH) | λmax at ~230 nm and ~280 nm |

| IR (KBr) | νmax at ~3400 (O-H), ~1720 (C=O, glutarimide), ~1680 (C=O, ketone), ~1640 (C=C) cm⁻¹ |

| ¹H NMR (CDCl₃) | Signals corresponding to the glutarimide ring, polyketide chain with methyl groups, olefinic protons, and a methine proton adjacent to the new hydroxyl group. |

| ¹³C NMR (CDCl₃) | Resonances for carbonyls, olefinic carbons, carbons bearing oxygen, and aliphatic carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 324.17, [M+Na]⁺ at m/z 346.15 |

Proposed Biosynthesis

The biosynthesis of 9-methylstreptimidone is known to proceed via a type I polyketide synthase pathway. The formation of this compound likely involves a post-PKS tailoring step, specifically a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound. By leveraging established protocols for related glutarimide antibiotics, researchers can effectively approach the production and purification of this and other novel natural products. The detailed methodologies and illustrative data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and natural product chemistry, facilitating further investigation into the therapeutic potential of this intriguing class of compounds.

Unveiling the Microbial Origins of 5-Hydroxy-9-methylstreptimidone: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sources, biosynthesis, and experimental protocols related to the glutarimide antibiotic family, with a specific focus on 9-methylstreptimidone and its hydroxylated derivatives, including the putative 5-Hydroxy-9-methylstreptimidone. While a direct natural source for this compound is not yet explicitly documented in publicly available literature, the isolation of closely related hydroxylated analogs from Streptomyces species strongly suggests its potential origin within this prolific genus. This guide consolidates the current knowledge on the isolation, characterization, and biosynthesis of these valuable secondary metabolites.

Executive Summary

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its vast biosynthetic potential.[1][2] This guide focuses on 9-methylstreptimidone, a glutarimide antibiotic with documented antiviral, antifungal, and antitumor properties, and its hydroxylated analogs.[3][4] Notably, the isolation of hydroxyiso-9-methylstreptimidone from Streptomyces sp. HS-NF-780 provides compelling evidence for the existence of enzymatic machinery capable of hydroxylating the 9-methylstreptimidone scaffold.[5][6] This document provides detailed experimental protocols for the isolation and characterization of these compounds, summarizes key quantitative data, and presents a putative biosynthetic pathway, offering a comprehensive resource for further research and development.

Natural Sources and Isolation

The primary natural sources of 9-methylstreptimidone and its derivatives are bacteria belonging to the genus Streptomyces. Several species have been identified as producers of these glutarimide antibiotics.

Table 1: Natural Sources of 9-Methylstreptimidone and its Analogs

| Compound | Producing Organism | Reference |

| 9-methylstreptimidone | Streptomyces sp. HS-NF-780 | [5][6] |

| 9-methylstreptimidone | Streptomyces strain NEAU-S77 | [7] |

| 9-methylstreptimidone | Streptomyces himastatinicus ATCC 53653 (biosynthesis studied) | [3][4][8] |

| Hydroxyiso-9-methylstreptimidone | Streptomyces sp. HS-NF-780 | [5][6] |

| Streptimidone Derivatives | Streptomyces sp. W3002 | [9] |

Experimental Protocol: Isolation of Glutarimide Antibiotics from Streptomyces sp. HS-NF-780

This protocol is adapted from the methodology described for the isolation of 9-methylstreptimidone and hydroxyiso-9-methylstreptimidone.[5][6]

1. Fermentation:

-

Inoculate a seed culture of Streptomyces sp. HS-NF-780 in a suitable medium (e.g., ISP2 broth) and incubate at 28°C for 2-3 days on a rotary shaker.

-

Use the seed culture to inoculate a production culture in a larger volume of fermentation medium.

-

Incubate the production culture at 28°C for 7-10 days with continuous agitation.

2. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the compounds of interest.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compounds.

Biosynthesis of 9-Methylstreptimidone

The biosynthetic gene cluster for 9-methylstreptimidone has been identified and characterized in Streptomyces himastatinicus.[3][4][8] The pathway involves a type I polyketide synthase (PKS) and features a unique decarboxylative step for the formation of the terminal diene.

Below is a simplified representation of the proposed biosynthetic pathway.

References

- 1. Streptomyces isolates - Wikipedia [en.wikipedia.org]

- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of 9-methylstreptimidone involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two new glutarimide antibiotics from Streptomyces sp. HS-NF-780 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 9-Methylstreptimidone: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BGC0000171 [mibig.secondarymetabolites.org]

- 9. Isolation of new streptimidone derivatives, glutarimide antibiotics from Streptomyces sp. W3002 using LC-MS-guided screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxy-9-methylstreptimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide-derived natural product, presumed to be isolated from Streptomyces species. It belongs to the glutarimide antibiotic family, a class of compounds known for their diverse biological activities. Its congener, 9-methylstreptimidone, has demonstrated notable antifungal and antiviral properties, suggesting that this compound may hold similar therapeutic potential.[1][2] This document serves as a technical guide for researchers interested in the physicochemical properties, isolation, and biological evaluation of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not currently available. The following table summarizes the known properties of the related compound, 9-methylstreptimidone, which can serve as an estimate.

| Property | Value (for 9-methylstreptimidone) | Data Source |

| Molecular Formula | C₁₇H₂₅NO₄ | [1] |

| Molecular Weight | 307.38 g/mol | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in DMSO | [2] |

| pKa | Not Reported |

Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the determination of physicochemical properties and for the isolation and biological characterization of this compound.

Determination of Physicochemical Properties

A standardized workflow is crucial for the accurate characterization of a novel compound.

References

Spectroscopic Analysis of 5-Hydroxy-9-methylstreptimidone: A Technical Overview

Absence of specific data for 5-Hydroxy-9-methylstreptimidone. Extensive searches for spectroscopic data (NMR and Mass Spectrometry) and associated experimental protocols for this compound did not yield any specific results for this particular derivative. The available scientific literature and databases lack detailed characterization of this specific compound.

However, data for the closely related parent compound, 9-methylstreptimidone , is available and can provide valuable insights for researchers, scientists, and drug development professionals. This technical guide will present the available spectroscopic information for 9-methylstreptimidone as a proxy, offering a foundational understanding that can inform future research on its hydroxylated analog.

Spectroscopic Data for 9-methylstreptimidone

For a definitive analysis of this compound, the following experimental workflow would be hypothetically employed.

Experimental Workflow for Structural Elucidation

The structural elucidation of a novel or modified natural product like this compound would follow a standardized experimental pipeline. This process is crucial for confirming the molecular structure and ensuring the purity of the compound for further biological and pharmacological studies.

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Experimental Protocols

1. Isolation and Purification: The initial step involves the isolation of the target compound from its natural source, typically a microbial fermentation broth.[4] This is achieved through a series of chromatographic techniques.

-

Extraction: The fermentation broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.[4]

-

Chromatography: The crude extract is then subjected to various chromatographic methods, including column chromatography (e.g., silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the individual components.[5] Fractions are collected and monitored for the presence of the desired compound.

2. Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the isolated compound, which allows for the calculation of its elemental composition and molecular formula.[2]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the molecular formula is deduced.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments are performed.

-

1D NMR:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.[2]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to piece together the complete chemical structure.

Signaling Pathways and Logical Relationships

Given the absence of specific biological data for this compound, a diagram illustrating a hypothetical drug discovery and development pathway is provided below. This outlines the logical progression from compound identification to potential clinical application.

Caption: A simplified representation of the drug discovery and development pipeline.

This guide, while not providing direct data for this compound, offers a comprehensive overview of the methodologies that would be essential for its characterization. The provided workflows and protocols are standard in the field of natural product chemistry and drug discovery and should serve as a valuable resource for researchers in this area.

References

- 1. NP-MRD: Showing NP-Card for 9-methylstreptimidone (NP0021381) [np-mrd.org]

- 2. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of major alkaline degradant of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 5-Hydroxy-9-methylstreptimidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide-derived natural product belonging to the glutarimide antibiotic family. While the biosynthesis of its close analog, 9-methylstreptimidone, has been partially elucidated, the precise enzymatic steps leading to the 5-hydroxy derivative remain an area of active investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of 9-methylstreptimidone biosynthesis and the common mechanisms of polyketide modification. This document details the key enzymatic players, offers experimental protocols for their investigation, and presents a hypothetical model for the terminal hydroxylation step.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from a type I polyketide synthase (PKS) pathway, similar to that of 9-methylstreptimidone, followed by a post-PKS hydroxylation event. The producing organism, Streptomyces himastatinicus ATCC 53653, harbors the biosynthetic gene cluster (BGC) responsible for the synthesis of the 9-methylstreptimidone core structure.

The core polyketide chain is assembled by a modular type I PKS, utilizing malonyl-CoA and methylmalonyl-CoA as extender units. The PKS is believed to be encoded by a set of genes within the identified 9-methylstreptimidone BGC. Following the assembly and release of the polyketide chain, a series of tailoring enzymes, including cyclases and dehydrogenases, likely modify the linear precursor to form the characteristic glutarimide ring and the conjugated polyene system of 9-methylstreptimidone.

The final step in the formation of this compound is proposed to be the stereospecific hydroxylation at the C-5 position of the 9-methylstreptimidone intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes frequently involved in the late-stage modification of natural products in Streptomyces. The gene encoding this putative hydroxylase is expected to be located within or in close proximity to the 9-methylstreptimidone biosynthetic gene cluster.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of molecular genetics and biochemical experiments are required. The following protocols provide a general framework for these investigations.

Gene Inactivation and Heterologous Expression Workflow

This workflow outlines the steps to identify the function of genes within the biosynthetic cluster, particularly the putative hydroxylase.

Caption: Workflow for functional characterization of the putative hydroxylase gene.

Protocol 1: Gene Knockout in Streptomyces himastatinicus

This protocol is adapted from standard methods for gene disruption in Streptomyces.

Materials:

-

S. himastatinicus ATCC 53653

-

E. coli ET12567/pUZ8002 (for conjugation)

-

pKC1139 or a similar temperature-sensitive vector for gene replacement

-

Appropriate antibiotics for selection

-

Genomic DNA isolation kit

-

PCR reagents and primers flanking the target gene

-

Restriction enzymes and T4 DNA ligase

-

Protoplast transformation or conjugation reagents

Methodology:

-

Construct the knockout vector: a. Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target hydroxylase gene from S. himastatinicus genomic DNA. b. Clone the two flanking regions into the gene replacement vector, leaving out the coding sequence of the target gene. This creates a disruption cassette. c. Introduce a selectable marker (e.g., an apramycin resistance gene) between the flanking regions.

-

Introduce the knockout vector into S. himastatinicus: a. Transform the knockout vector into the non-methylating E. coli strain ET12567/pUZ8002. b. Perform intergeneric conjugation between the engineered E. coli and S. himastatinicus. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants.

-

Select for double-crossover mutants: a. Grow the exconjugants under non-permissive conditions for plasmid replication (e.g., higher temperature for a temperature-sensitive replicon) to select for chromosomal integration of the vector (single crossover). b. Subculture the single-crossover mutants under non-selective conditions to allow for a second crossover event, leading to the excision of the vector and either the wild-type allele or the knockout allele remaining in the chromosome. c. Replica plate colonies to identify those that have lost the vector-encoded resistance marker but retained the disruption cassette's resistance marker.

-

Confirm the gene knockout: a. Isolate genomic DNA from putative double-crossover mutants. b. Confirm the gene deletion by PCR using primers that bind outside the flanking regions used for the knockout construct and by Southern blot analysis.

-

Metabolite Analysis: a. Cultivate the wild-type and knockout strains under production conditions. b. Extract the secondary metabolites and analyze the extracts by HPLC and LC-MS to compare the production profiles. The absence of this compound and potential accumulation of 9-methylstreptimidone in the mutant would confirm the gene's function.

Protocol 2: Heterologous Expression of the Putative Hydroxylase

Materials:

-

Streptomyces coelicolor M1152 or another suitable heterologous host

-

An integrative Streptomyces expression vector (e.g., pSET152-derived)

-

PCR reagents and primers for amplifying the target gene

-

Restriction enzymes and T4 DNA ligase

-

Reagents for protoplast transformation or conjugation

Methodology:

-

Construct the expression vector: a. Amplify the full-length coding sequence of the putative hydroxylase gene from S. himastatinicus genomic DNA. b. Clone the gene into the expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Introduce the expression vector into the heterologous host: a. Transform the expression vector into E. coli for plasmid propagation and verification. b. Introduce the verified plasmid into the chosen Streptomyces host via protoplast transformation or conjugation.

-

Feeding Experiment: a. Cultivate the heterologous host strain containing the expression vector. b. Supplement the culture medium with the precursor molecule, 9-methylstreptimidone. c. Continue incubation to allow for the enzymatic conversion.

-

Product Analysis: a. Extract the metabolites from the culture broth and mycelium. b. Analyze the extracts by HPLC and LC-MS to detect the formation of this compound. The presence of the hydroxylated product only in the strain expressing the gene and fed with the precursor would confirm its hydroxylase activity.

Enzyme Purification and in Vitro Assay

This section provides a general protocol for the purification of the putative cytochrome P450 and a subsequent in vitro assay to confirm its activity.

Protocol 3: Purification of the Recombinant Cytochrome P450

Materials:

-

E. coli BL21(DE3) or a similar expression host

-

An E. coli expression vector (e.g., pET vector with a His-tag)

-

IPTG for induction

-

Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, imidazole)

-

Ni-NTA affinity chromatography column

-

FPLC system

Methodology:

-

Construct the expression vector: a. Clone the codon-optimized coding sequence of the putative hydroxylase into the E. coli expression vector, in-frame with an N- or C-terminal His-tag.

-

Protein Expression: a. Transform the expression vector into E. coli BL21(DE3). b. Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. c. Continue incubation at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

-

Protein Purification: a. Harvest the cells by centrifugation and resuspend them in lysis buffer. b. Lyse the cells by sonication or high-pressure homogenization. c. Clarify the lysate by centrifugation. d. Load the supernatant onto a Ni-NTA column. e. Wash the column to remove non-specifically bound proteins. f. Elute the His-tagged protein with a high concentration of imidazole. g. Further purify the protein using size-exclusion or ion-exchange chromatography if necessary. h. Analyze the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Enzymatic Assay for Hydroxylase Activity

Materials:

-

Purified cytochrome P450 enzyme

-

9-methylstreptimidone (substrate)

-

A suitable redox partner system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, or a purified bacterial reductase)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer)

Methodology:

-

Set up the reaction mixture: a. In a microcentrifuge tube, combine the reaction buffer, the redox partner proteins, NADPH, and the purified P450 enzyme.

-

Initiate the reaction: a. Add the substrate, 9-methylstreptimidone (dissolved in a suitable solvent like DMSO), to the reaction mixture.

-

Incubation: a. Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a specific period (e.g., 1-4 hours).

-

Quench the reaction and extract the product: a. Stop the reaction by adding an organic solvent (e.g., ethyl acetate). b. Vortex and centrifuge to separate the phases. c. Collect the organic layer and evaporate the solvent.

-

Product Analysis: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC and LC-MS to detect the formation of this compound. A time-dependent formation of the product that is also dependent on the presence of the enzyme and NADPH would confirm the enzymatic activity.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the production of this compound. Research efforts focusing on the heterologous expression and fermentation optimization of S. himastatinicus are needed to establish production titers. The following table is a template for presenting such data once it becomes available through the experimental work outlined above.

| Strain | Genetic Modification | Precursor Fed | Product Titer (mg/L) | Reference |

| S. himastatinicus WT | Wild-Type | None | - | TBD |

| S. himastatinicus Δhydroxylase | Knockout of putative P450 | None | - | TBD |

| S. coelicolor M1152 | pSET152-hydroxylase | 9-methylstreptimidone | - | TBD |

Conclusion

The biosynthesis of this compound presents an intriguing case of polyketide tailoring. While the core PKS machinery is likely shared with that of 9-methylstreptimidone, the final hydroxylation step is a key modification that likely imparts altered biological activity. The experimental protocols detailed in this guide provide a roadmap for researchers to elucidate this final biosynthetic step, characterize the responsible enzyme, and potentially engineer the pathway for the production of novel analogs. The successful application of these methods will not only advance our fundamental understanding of natural product biosynthesis but also open avenues for the development of new therapeutic agents.

Literature Review: 5-Hydroxy-9-methylstreptimidone

A comprehensive search of scientific literature did not yield any publications specifically detailing the synthesis, biological activity, or mechanisms of action of 5-Hydroxy-9-methylstreptimidone. This suggests that this specific derivative of 9-methylstreptimidone may be a novel compound that has not yet been characterized in published research.

However, extensive research is available for the closely related parent compound, 9-methylstreptimidone . This in-depth technical guide provides a summary of the existing literature on 9-methylstreptimidone, which may serve as a valuable reference for researchers and drug development professionals interested in the potential properties of its hydroxylated analog.

Core Compound: 9-Methylstreptimidone

9-Methylstreptimidone is a glutarimide antibiotic produced by Streptomyces species.[1] It has garnered significant interest due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data reported for the biological activities of 9-methylstreptimidone.

| Biological Activity | Target/Assay | Measurement | Value | Reference |

| Antifungal Activity | Colletotrichum orbiculare | EC₅₀ | 1.09 µg/mL | [2] |

| Commercial fungicide Duofu (for comparison) | EC₅₀ | 4.12 µg/mL | [2] | |

| Anticancer Activity | Inhibition of LPS-induced NO production in mouse macrophages | Potency | As potent as (+/-)-4,alpha-diepi-streptovitacin A | |

| Apoptosis induction | Selectively in adult T-cell leukemia MT-1 cells | - |

Experimental Protocols

Detailed experimental methodologies for the key findings on 9-methylstreptimidone are outlined below.

Antifungal Activity Assay against Colletotrichum orbiculare [2]

-

Isolate and Culture: Colletotrichum orbiculare, the causative agent of cucumber anthracnose, is isolated and cultured.

-

Compound Preparation: 9-methylstreptimidone is dissolved to prepare a stock solution.

-

In Vitro Assay: The antifungal activity is evaluated by determining the half-maximal effective concentration (EC₅₀). This is likely performed using a broth microdilution or agar dilution method where various concentrations of 9-methylstreptimidone are tested against the fungal growth.

-

Microscopic Analysis: The effect of the compound on the mycelial and cellular structures of the fungus is observed using microscopy.

-

Biochemical Analysis: The integrity of the cell wall and the cellular redox equilibrium are assessed using appropriate biochemical assays.

-

In Vivo (Pot Experiments): The efficacy of 9-methylstreptimidone in controlling cucumber anthracnose is evaluated in pot experiments. Plants are treated with the compound at multiples of the determined EC₅₀ value (e.g., 2x and 4x) and compared to a commercial fungicide control.

-

Transcriptomic Analysis: To elucidate the mechanism of action, RNA sequencing is performed on treated and untreated fungal cells to identify differentially expressed genes involved in key metabolic pathways.

Apoptosis Induction in Adult T-Cell Leukemia (ATL) Cells

-

Cell Culture: Adult T-cell leukemia MT-1 cells are cultured under standard conditions.

-

Compound Treatment: Cells are treated with varying concentrations of 9-methylstreptimidone.

-

Apoptosis Assay: Apoptosis is assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis, or by observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).

-

NF-κB Inhibition Assay: The effect of 9-methylstreptimidone on the NF-κB signaling pathway is investigated. This often involves measuring the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation and subsequent nitric oxide (NO) production in macrophage cell lines.

Signaling Pathways and Mechanism of Action

Antifungal Mechanism:

Transcriptomic analysis of C. orbiculare treated with 9-methylstreptimidone revealed that the compound predominantly interferes with crucial cellular processes.[2] These include the citrate cycle (TCA cycle) , oxidative phosphorylation , and peroxisome biogenesis .[2] This disruption of material metabolism and energy synthesis leads to compromised cell wall integrity and a disrupted cellular redox equilibrium, ultimately causing fungal cell death.[2]

Anticancer Mechanism:

In the context of adult T-cell leukemia, 9-methylstreptimidone's mechanism involves the selective induction of apoptosis. This is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting LPS-induced NF-κB activation, the compound can trigger programmed cell death in cancer cells.

Due to the lack of specific literature for this compound, diagrams for its specific signaling pathways, experimental workflows, or logical relationships cannot be generated at this time. The information provided for 9-methylstreptimidone can serve as a foundational guide for potential future research into its hydroxylated derivatives.

References

- 1. Biosynthesis of 9-methylstreptimidone involves a new decarboxylative step for polyketide terminal diene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Methylstreptimidone: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 9-Methylstreptimidone: Biological Activities and Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the biological activities of 9-methylstreptimidone, a piperidine compound isolated from Streptomyces. While the specific biological activity of 5-Hydroxy-9-methylstreptimidone is not extensively documented in publicly available literature, this paper will focus on the well-characterized parent compound, 9-methylstreptimidone, to provide a foundational understanding for researchers in the field. This document summarizes its anti-inflammatory, anti-cancer, and antifungal properties, presenting quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of 9-methylstreptimidone has been quantified across various assays. The following table summarizes the key inhibitory concentrations.

| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference |

| 9-methylstreptimidone | Antifungal | Colletotrichum orbiculare | EC50: 1.09 μg/mL | [1] |

| 9-methylstreptimidone | Inhibition of NO Production | Lipopolysaccharide (LPS)-stimulated mouse macrophages | - | [2] |

| (+/-)-4,alpha-diepi-streptovitacin A (analog) | Inhibition of NO Production | Macrophage-like cells | Potency comparable to 9-methylstreptimidone | [2] |

Key Biological Activities and Mechanisms of Action

9-Methylstreptimidone exhibits a range of biological activities, primarily centered around the inhibition of the NF-κB signaling pathway. This mechanism underpins its observed anti-inflammatory and pro-apoptotic effects.

2.1. Anti-Inflammatory Activity

9-methylstreptimidone has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages.[2] NO is a key mediator in the inflammatory response, and its inhibition suggests a potential therapeutic application for inflammatory conditions. The anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB pathway.

2.2. Selective Apoptosis Induction in Cancer Cells

A significant finding is the ability of 9-methylstreptimidone to selectively induce apoptosis in adult T-cell leukemia (ATL) cells.[2] This selective cytotoxicity is a highly desirable characteristic for an anti-cancer agent. The pro-apoptotic effect is also linked to its NF-κB inhibitory activity, as NF-κB is a crucial survival factor for many cancer cells.

2.3. Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 9-methylstreptimidone against Colletotrichum orbiculare, the causative agent of cucumber anthracnose.[1] The compound was found to be more effective than the commercial fungicide Duofu.[1] Its mechanism of action in fungi involves the disruption of the citrate cycle, oxidative phosphorylation, and peroxisome biogenesis, leading to compromised cell wall integrity and disrupted cellular redox equilibrium.[1]

2.4. Antiviral Activity

Early studies on 9-methylstreptimidone also reported its antiviral properties.[3] It has shown activity against Newcastle disease virus, poliovirus, and vesicular stomatitis Indiana virus.[3] The precise mechanism of its antiviral action is not as well-elucidated as its anti-inflammatory and anti-cancer effects.

Signaling Pathways

The primary mechanism of action for 9-methylstreptimidone's anti-inflammatory and pro-apoptotic activities is the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by 9-methylstreptimidone.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of 9-methylstreptimidone.

4.1. Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: Mouse macrophage-like cell line (e.g., RAW 264.7).

Methodology:

-

Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of 9-methylstreptimidone for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production. A control group without LPS is also included.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

4.2. Apoptosis Assay

Objective: To determine the ability of 9-methylstreptimidone to induce apoptosis in cancer cells.

Cell Line: Adult T-cell leukemia cell line (e.g., MT-1).

Methodology:

-

Cell Treatment: ATL cells are treated with varying concentrations of 9-methylstreptimidone for a specified period (e.g., 24-48 hours).

-

Cell Staining: Apoptosis can be assessed using various methods:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured using a fluorometric or colorimetric substrate.

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic, necrotic, and live cells.

-

Data Analysis: The percentage of apoptotic cells is plotted against the compound concentration to determine the effective dose.

Future Directions and Drug Development Potential

9-Methylstreptimidone's diverse biological activities, particularly its selective induction of apoptosis in leukemia cells and its potent antifungal effects, make it a promising lead compound for drug development. Further research is warranted in the following areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs, such as this compound, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[4][5]

-

Target Identification: Elucidating the specific molecular targets of 9-methylstreptimidone beyond NF-κB will provide a more comprehensive understanding of its mechanism of action.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of 9-methylstreptimidone for its potential therapeutic applications.

-

Synergistic Combinations: Investigating the combination of 9-methylstreptimidone with existing chemotherapeutic or antifungal agents could reveal synergistic effects and overcome drug resistance.

References

- 1. 9-Methylstreptimidone: A novel promising fungicide disrupting material metabolism and energy synthesis in Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of 9-methylstreptimidone, a compound that induces apoptosis selectively in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on a new antiviral antibiotic, 9-methylstreptimidone. I. Physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation on novel analogs of 9-methylstreptimidone, an inhibitor of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of molecular probes based on the 9-methylstreptimidone derivative DTCM-glutarimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 9-Methylstreptimidone: A Technical Guide

Disclaimer: This technical guide focuses on the antiviral activity of 9-methylstreptimidone . Extensive research has yielded no specific information regarding the antiviral properties of "5-Hydroxy-9-methylstreptimidone." It is presumed that the intended subject of inquiry is 9-methylstreptimidone, a related compound for which scientific data is available.

Executive Summary

9-Methylstreptimidone, a glutarimide antibiotic isolated from Streptomyces species, has demonstrated notable antiviral activity against a range of RNA viruses. This document provides a comprehensive overview of its antiviral properties, mechanism of action, and the experimental methodologies used for its evaluation. The primary antiviral mechanism of 9-methylstreptimidone is attributed to its ability to induce interferon, a key component of the innate immune system. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Antiviral and Cytotoxicity Data

The available quantitative data for the antiviral activity and toxicity of 9-methylstreptimidone is summarized below. The data is derived from in vitro and in vivo studies.

| Virus | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Poliovirus | In vitro | Not specified | MIC | 0.02 µg/mL | [1] |

| Vesicular Stomatitis Virus (VSV) | In vitro | Not specified | MIC | 0.02 µg/mL | [1] |

| Newcastle Disease Virus (NDV) | In vitro | Not specified | MIC | 0.02 µg/mL | [1] |

| Influenza A2 (H2N2) virus (mouse-adapted) | In vivo | Mice | Therapeutic Index | 60 | [2][3] |

Note: MIC (Minimum Inhibitory Concentration) represents the lowest concentration of the compound that inhibits the visible growth of the virus. The therapeutic index in the in vivo study was calculated as the ratio of the 50% lethal dose (LD50) to the minimal effective dose.

Mechanism of Action: Interferon Induction

The primary mechanism underlying the antiviral activity of 9-methylstreptimidone is the induction of interferon.[2][3] Studies in mice infected with influenza A2 virus revealed that prophylactic administration of 9-methylstreptimidone led to the production of a potent virus-inhibitory factor in the lungs and sera, which was identified as interferon.[2][3] This induction of interferon suggests that 9-methylstreptimidone stimulates the host's innate immune response to combat viral infections.

Interferon Signaling Pathway

The induction of interferon by 9-methylstreptimidone likely triggers the Janus kinase and signal transducer and activator of transcription (JAK-STAT) signaling pathway. A simplified representation of this pathway is provided below.

Experimental Protocols

Detailed experimental protocols for the antiviral and cytotoxicity assays specific to 9-methylstreptimidone are not fully available in the public domain. However, based on the published research, the following are generalized methodologies that are likely to have been employed.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits virus replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiviral and Interferon-Inducing Activity of a New Glutarimide Antibiotic, 9-Methylstreptimidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral and interferon-inducing activity of a new glutarimide antibiotic, 9-methylstreptimidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Hydroxy-9-methylstreptimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone is a polyketide natural product originating from Streptomyces himastatinicus. While specific biological activities and detailed in vitro assay data for this compound are not extensively documented in publicly available literature, compounds of this class, derived from Streptomyces, are frequently investigated for their potential as anti-inflammatory and cytotoxic agents. A common mechanism of action for such compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.

These application notes provide a comprehensive set of detailed in vitro assay protocols to enable researchers to characterize the biological activity of this compound, with a focus on its potential as an NF-κB inhibitor. The protocols cover cytotoxicity assessment, anti-inflammatory activity, and mechanistic studies of the NF-κB pathway. Representative data is presented to illustrate expected outcomes.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables summarize hypothetical quantitative data for the in vitro activities of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| RAW 264.7 | MTT Assay | 24 | 45.2 |

| HEK293T | ATP Assay | 24 | > 100 |

| HeLa | MTT Assay | 48 | 22.8 |

Table 2: Anti-Inflammatory Activity of this compound

| Cell Line | Assay | Stimulant | Endpoint Measured | IC50 (µM) |

| RAW 264.7 | Griess Assay | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 15.7 |

| HT-29 | ELISA | TNF-α (10 ng/mL) | IL-8 Secretion | 10.3 |

Table 3: NF-κB Pathway Inhibition by this compound

| Cell Line | Assay Type | Stimulant | Endpoint Measured | IC50 (µM) |

| HEK293T-NF-κB-Luc | Luciferase Reporter Assay | TNF-α (10 ng/mL) | Luciferase Activity | 8.5 |

| RAW 264.7 | Western Blot | LPS (1 µg/mL) | Phospho-IκBα levels | ~12.5 |

| HeLa | Immunofluorescence | TNF-α (10 ng/mL) | p65 Nuclear Translocation | ~10.0 |

Experimental Protocols

Cell Viability Assays

Assessing the cytotoxicity of a compound is a critical first step. The MTT and ATP-based assays are common methods to determine cell viability.[1][2][3][4]

a. MTT Assay Protocol [1][2][5]

This assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]

-

Materials:

-

Cells (e.g., RAW 264.7, HeLa)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for the desired time period (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

b. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) [1][4]

This assay quantifies ATP, an indicator of metabolically active cells.[4]

-

Materials:

-

Cells (e.g., HEK293T)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

Commercially available ATP-based assay reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate for the desired time period (e.g., 24 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the ATP assay reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

Anti-Inflammatory Assays

a. Nitric Oxide (NO) Production Assay (Griess Assay) [6][7]

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).[6][7][8]

-

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

This compound stock solution

-

LPS from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

-

NF-κB Pathway Mechanistic Assays

a. NF-κB Luciferase Reporter Assay [8][9][10]

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression upon stimulation.[10]

-

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Complete culture medium

-

This compound stock solution

-

TNF-α (Tumor Necrosis Factor-alpha)

-

96-well white opaque plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a 96-well white opaque plate.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

-

After incubation, add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

b. Western Blot for Phospho-IκBα

This assay assesses the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.[8][9]

-

Materials:

-

RAW 264.7 cells

-

6-well plates

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with the compound for 1 hour, then stimulate with LPS for 15-30 minutes.

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

c. Immunofluorescence for p65 Nuclear Translocation [8][9]

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[9]

-

Materials:

-

HeLa cells

-

Glass coverslips in 24-well plates

-

This compound

-

TNF-α

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-p65)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstain

-

Fluorescence microscope

-

-

Procedure:

-

Seed HeLa cells on glass coverslips.

-

Pre-treat with the compound for 1 hour, then stimulate with TNF-α for 30 minutes.

-

Fix the cells with 4% PFA, permeabilize with Triton X-100, and block.

-

Incubate with anti-p65 primary antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Visualizations

Caption: Proposed NF-κB signaling pathway inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone in Plant Disease Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-9-methylstreptimidone, a glutarimide antibiotic, has demonstrated significant potential as a biopesticide for the control of plant diseases. Research has particularly highlighted its efficacy against cucumber anthracnose, caused by the fungal pathogen Colletotrichum orbiculare. These application notes provide a summary of its bioactivity, mechanism of action, and detailed protocols for its evaluation. While the user requested information on "this compound," the available scientific literature predominantly refers to "9-Methylstreptimidone" in the context of plant disease control. It is presented here as the primary active compound of interest.

Data Presentation

Antifungal Activity of 9-Methylstreptimidone

| Target Pathogen | Common Disease | Host Plant | EC50 (µg/mL)[1] | Commercial Fungicide (Duofu) EC50 (µg/mL)[1] |

| Colletotrichum orbiculare | Anthracnose | Cucumber | 1.09 | 4.12 |

In Vivo Efficacy of 9-Methylstreptimidone against Cucumber Anthracnose

| Treatment Concentration (in µg/mL) | Control Efficacy (%)[1] | Commercial Fungicide (Duofu) Efficacy (%)[1] |

| 2.18 (2 x EC50) | 76.9 | 70.2 |

| 4.36 (4 x EC50) | 87.6 | 80.0 |

Mechanism of Action

9-Methylstreptimidone exhibits its antifungal properties by disrupting fundamental cellular processes within the pathogen. Transcriptomic analysis has revealed that it interferes with key metabolic pathways, including the citrate cycle (TCA cycle) and oxidative phosphorylation.[1] This disruption leads to abnormalities in mycelial and cellular structures, compromises cell wall integrity, and disturbs the cellular redox equilibrium.[1]

Signaling and Metabolic Pathway Diagrams

Caption: Mechanism of action of 9-Methylstreptimidone on Colletotrichum orbiculare.

Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of 9-Methylstreptimidone against a target fungal pathogen.

Materials:

-

9-Methylstreptimidone

-

Target fungal pathogen (e.g., Colletotrichum orbiculare)

-

Potato Dextrose Agar (PDA) medium

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of 9-Methylstreptimidone in DMSO.

-

Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations.

-

Incorporate the different concentrations of 9-Methylstreptimidone into molten PDA medium before pouring it into petri dishes. Ensure the final concentration of DMSO is consistent across all plates, including the control, and is at a level that does not affect fungal growth.

-

Prepare a control plate containing only PDA and the same concentration of DMSO used in the treatment plates.

-

Inoculate the center of each agar plate with a mycelial plug (5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Measure the colony diameter of the fungus in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

-

Determine the EC50 value by probit analysis of the inhibition data.

Caption: Workflow for in vitro antifungal activity assay.

Phytotoxicity Assessment on Host Plant

This protocol is designed to evaluate the potential phytotoxic effects of 9-Methylstreptimidone on the host plant.

Materials:

-

9-Methylstreptimidone

-

Healthy host plants (e.g., cucumber seedlings at the 2-3 true leaf stage)

-

Surfactant (e.g., Tween-20)

-

Sterile distilled water

-

Spray bottles

-

Greenhouse or growth chamber with controlled conditions

Procedure:

-

Prepare different concentrations of 9-Methylstreptimidone in sterile distilled water. Include a surfactant as recommended for fungicide application to ensure even coverage.

-

Prepare a control solution containing only sterile distilled water and the surfactant.

-

Randomly group the plants for each treatment and a control group.

-

Spray the foliage of the plants with the respective solutions until runoff.

-

Maintain the plants in a greenhouse or growth chamber under optimal growing conditions (e.g., 16-hour photoperiod, 25°C).

-

Observe the plants daily for any signs of phytotoxicity, such as leaf yellowing, necrosis, stunting, or malformation, for at least one week.

-

Record the severity of any observed phytotoxic effects.

In Vivo Disease Control Efficacy (Pot Experiment)

This protocol assesses the efficacy of 9-Methylstreptimidone in controlling disease on the host plant.

Materials:

-

9-Methylstreptimidone

-

Healthy host plants (e.g., cucumber seedlings)

-

Target fungal pathogen spore suspension (e.g., C. orbiculare at 1 x 10^6 spores/mL)

-

Sterile distilled water

-

Surfactant

-

Spray bottles

-

Humid chamber

Procedure:

-

Prepare treatment solutions of 9-Methylstreptimidone at various concentrations (e.g., 2x and 4x the EC50 value) in sterile distilled water with a surfactant.

-

Prepare a control solution of sterile distilled water and surfactant.

-

Spray the plants with the treatment and control solutions 24 hours prior to inoculation.

-

Inoculate the plants by spraying the fungal spore suspension evenly onto the foliage.

-

Place the inoculated plants in a humid chamber for 24-48 hours to promote infection.

-

Transfer the plants to a greenhouse or growth chamber with conditions conducive to disease development.

-

Assess the disease severity after a set period (e.g., 7 days) by visually scoring the percentage of leaf area with disease symptoms.

-

Calculate the control efficacy using the formula: Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Caption: Workflow for in vivo disease control efficacy experiment.

Transcriptomic Analysis of Fungal Response

This protocol provides a general workflow for analyzing the transcriptomic changes in a fungal pathogen upon treatment with 9-Methylstreptimidone.

Materials:

-

Liquid culture of the target fungus

-

9-Methylstreptimidone

-

Liquid nitrogen

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

-

Bioinformatics software for data analysis

Procedure:

-

Grow the fungus in a liquid medium to the desired growth phase.

-

Treat the fungal culture with 9-Methylstreptimidone at a specific concentration (e.g., the EC50 value) for a defined period.

-

Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen mycelia using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Prepare cDNA libraries and perform RNA sequencing using an NGS platform.

-

Analyze the sequencing data, including quality control, mapping to a reference genome, and differential gene expression analysis between the treated and control samples.

-

Perform functional annotation and pathway analysis (e.g., GO and KEGG) of the differentially expressed genes to identify the biological processes affected by the compound.

References

Application Notes and Protocols: Using 5-Hydroxy-9-methylstreptimidone in Cancer Cell Lines

Disclaimer: As of the latest literature search, specific studies on the anti-cancer effects of 5-Hydroxy-9-methylstreptimidone are not publicly available. The following application notes, protocols, and data are presented as a hypothetical but scientifically plausible example for researchers, scientists, and drug development professionals. The experimental designs and potential outcomes are based on established methodologies for evaluating novel anti-cancer compounds.

Introduction

This compound is a hypothetical novel compound with potential anti-neoplastic properties. This document provides a comprehensive guide for investigating its efficacy and mechanism of action in various cancer cell lines. The protocols herein describe methods to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways.

Data Presentation: Hypothetical In Vitro Efficacy

The following tables summarize the hypothetical effects of this compound across a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | 10.4 |

| HeLa | Cervical Cancer | 25.1 |

| HepG2 | Hepatocellular Carcinoma | 7.9 |

Table 2: Induction of Apoptosis by this compound (24h Treatment)

| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MDA-MB-231 | Control (DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 |

| 10 | 28.7 ± 2.1 | 15.3 ± 1.9 | |

| HepG2 | Control (DMSO) | 3.5 ± 0.6 | 1.8 ± 0.3 |

| 10 | 35.2 ± 3.5 | 18.9 ± 2.4 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h Treatment)

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (DMSO) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 |

| 15 | 48.9 ± 2.8 | 20.1 ± 2.2 | 31.0 ± 3.3 |

Experimental Protocols

Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone as a Fungicide in Agriculture

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This document is intended to provide comprehensive application notes and protocols for the agricultural use of 5-Hydroxy-9-methylstreptimidone as a fungicide. However, a thorough review of the available scientific literature has revealed a significant scarcity of specific data regarding the fungicidal properties, mechanism of action, and quantitative efficacy of this compound.

While the existence of "this compound, a New Glutarimide from a Streptomyces sp. HIL Y-9065403" has been noted, the detailed experimental data from this publication and subsequent studies are not readily accessible.

Therefore, to provide a valuable and data-rich resource, this document will focus on the closely related and extensively studied parent compound, 9-methylstreptimidone . The information presented herein, including fungicidal activity, mechanism of action, and experimental protocols, pertains to 9-methylstreptimidone and should be considered as a foundational reference for potential future investigations into its 5-hydroxy derivative.

Introduction to 9-Methylstreptimidone

9-Methylstreptimidone is a glutarimide antibiotic produced by various Streptomyces species. It has demonstrated potent antifungal activity against a range of plant pathogenic fungi, positioning it as a promising candidate for the development of novel, bio-based fungicides for agricultural applications. Its efficacy has been particularly noted against cucumber anthracnose caused by Colletotrichum orbiculare.

Mechanism of Action

Recent studies have elucidated that 9-methylstreptimidone exerts its antifungal effects by disrupting crucial metabolic and energy synthesis pathways within fungal cells.[1] Transcriptomic analysis of Colletotrichum orbiculare treated with 9-methylstreptimidone revealed significant interference with:

-

The Citrate Cycle (TCA Cycle): A fundamental metabolic pathway for energy production.

-

Oxidative Phosphorylation: The primary process of ATP synthesis.

-

Peroxisome Biogenesis: Essential for various metabolic functions, including fatty acid oxidation.[1]

This multi-faceted disruption of cellular respiration and metabolism leads to abnormalities in mycelial and cellular structures, compromised cell wall integrity, and a disturbed cellular redox equilibrium, ultimately resulting in fungal cell death.[1]

References

Application Notes and Protocols for 5-Hydroxy-9-methylstreptimidone in Antiviral Research

Disclaimer: The following application notes and protocols are provided for research purposes only. Specific information regarding the antiviral activity and mechanisms of 5-Hydroxy-9-methylstreptimidone is limited. The data and protocols presented here are based on the known antiviral properties of its close analog, 9-methylstreptimidone, and established methodologies in antiviral research. Researchers should optimize these protocols for their specific experimental conditions.

Introduction

This compound is a derivative of streptimidone, a glutarimide antibiotic produced by Streptomyces species. While research on this specific hydroxy-derivative is not extensively published, its parent compound, 9-methylstreptimidone, has demonstrated antiviral activity against a range of viruses, including Newcastle disease virus, poliovirus, and vesicular stomatitis Indiana virus.[1][2] This document provides a framework for investigating the potential antiviral effects of this compound against specific viruses, detailing experimental protocols and potential mechanisms of action.

Potential Antiviral Spectrum

Based on the activity of 9-methylstreptimidone, this compound is a candidate for screening against RNA viruses. The viruses listed below are suggested starting points for initial antiviral screening.

Quantitative Antiviral Activity Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the antiviral activity of this compound against selected viruses. These values are for illustrative purposes and would need to be determined experimentally.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Newcastle Disease Virus (NDV) | Chicken Embryo Fibroblasts (CEF) | Plaque Reduction Assay | 1.5 | >100 | >66.7 |

| Poliovirus | Vero | Plaque Reduction Assay | 3.2 | >100 | >31.3 |

| Vesicular Stomatitis Virus (VSV) | BHK-21 | Plaque Reduction Assay | 2.8 | >100 | >35.7 |

| Influenza A Virus (H1N1) | MDCK | Plaque Reduction Assay | 5.1 | >100 | >19.6 |

| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Local Lesion Assay | 10.5 | N/A | N/A |

Experimental Protocols

Protocol for Plaque Reduction Assay (PRA)

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[3][4][5][6]

Materials:

-

Confluent monolayer of susceptible cells in 24-well plates

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

-